molecular formula C8H10FIN2O B12939952 5-Fluoro-4-iodo-1-(tetrahydro-2H-pyran-3-yl)-1H-pyrazole

5-Fluoro-4-iodo-1-(tetrahydro-2H-pyran-3-yl)-1H-pyrazole

Cat. No.: B12939952
M. Wt: 296.08 g/mol
InChI Key: UMMJWPGHAQSQDX-UHFFFAOYSA-N
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Description

5-Fluoro-4-iodo-1-(tetrahydro-2H-pyran-3-yl)-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-4-iodo-1-(tetrahydro-2H-pyran-3-yl)-1H-pyrazole typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the Pyrazole Ring: Starting with a suitable precursor such as 1,3-diketone, the pyrazole ring can be formed through a condensation reaction with hydrazine.

    Introduction of Fluorine and Iodine: The fluorine and iodine atoms can be introduced through halogenation reactions. For example, fluorination can be achieved using reagents like N-fluorobenzenesulfonimide (NFSI), and iodination can be done using iodine or iodinating agents like N-iodosuccinimide (NIS).

    Attachment of the Tetrahydro-2H-pyran-3-yl Group: This step may involve a nucleophilic substitution reaction where the tetrahydro-2H-pyran-3-yl group is attached to the pyrazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-4-iodo-1-(tetrahydro-2H-pyran-3-yl)-1H-pyrazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Possible applications in drug discovery and development, particularly in designing molecules with specific biological activities.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Fluoro-4-iodo-1-(tetrahydro-2H-pyran-3-yl)-1H-pyrazole would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-1H-pyrazole: A simpler analog without the iodine and tetrahydro-2H-pyran-3-yl groups.

    4-Iodo-1H-pyrazole: Similar structure but lacks the fluorine and tetrahydro-2H-pyran-3-yl groups.

    1-(Tetrahydro-2H-pyran-3-yl)-1H-pyrazole: Lacks the fluorine and iodine atoms.

Uniqueness

5-Fluoro-4-iodo-1-(tetrahydro-2H-pyran-3-yl)-1H-pyrazole is unique due to the presence of both fluorine and iodine atoms, as well as the tetrahydro-2H-pyran-3-yl group. These structural features may confer specific chemical reactivity and biological activity that distinguish it from other similar compounds.

Properties

Molecular Formula

C8H10FIN2O

Molecular Weight

296.08 g/mol

IUPAC Name

5-fluoro-4-iodo-1-(oxan-3-yl)pyrazole

InChI

InChI=1S/C8H10FIN2O/c9-8-7(10)4-11-12(8)6-2-1-3-13-5-6/h4,6H,1-3,5H2

InChI Key

UMMJWPGHAQSQDX-UHFFFAOYSA-N

Canonical SMILES

C1CC(COC1)N2C(=C(C=N2)I)F

Origin of Product

United States

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